Cyclohexanecarboxylic acid

描述

This compound has been reported in Alicyclobacillus acidocaldarius and Streptomyces collinus with data available.

RN given refers to parent cpd

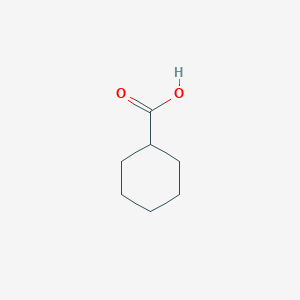

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclohexanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNMSOFKMUBTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059180 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 to 233.00 °C. @ 760.00 mm Hg | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.029-1.037 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-89-5, 50825-29-1 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050825291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead naphthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9VKD9VL18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31 - 32 °C | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Significance and Research Context of Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid and its derivatives are subjects of extensive research due to their broad applicability across various scientific fields. In the pharmaceutical industry, it serves as a crucial intermediate in the synthesis of numerous drugs. github.comgithub.com For instance, its derivative, tranexamic acid, is an antifibrinolytic agent used to control bleeding. nih.gov The compound is also integral to the agrochemical sector for the formulation of various agricultural chemicals.

In the realm of materials science, derivatives of this compound are utilized as plasticizers in polymers, enhancing their flexibility and durability. The compound's unique structure also makes it a valuable building block in organic synthesis, enabling the creation of complex molecules. chemimpex.com Its applications extend to the production of fragrances, dyes, and lubricants. github.com

Recent research has also explored its role in the development of metal-organic frameworks (MOFs) for gas storage and as a catalyst in various chemical reactions. Furthermore, studies have investigated its biodegradation, which is relevant to environmental science. ebi.ac.uk

Advanced Synthetic Methodologies for Cyclohexanecarboxylic Acid and Its Derivatives

General Synthesis Strategies for Cyclohexanecarboxylic Acid

Several versatile methods have been established for the synthesis of this compound, ranging from the oxidation of saturated and unsaturated precursors to the catalytic hydrogenation of aromatic systems.

Oxidation of Cyclohexene (B86901) or Cyclohexane (B81311)

The synthesis of this compound can be achieved through the oxidation of either cyclohexane or cyclohexene. The oxidation of cyclohexane is typically a multi-step process. First, cyclohexane is partially oxidized to cyclohexanol (B46403) using an oxidizing agent like potassium permanganate (B83412) (KMnO4) in a non-aqueous solvent such as tert-butyl alcohol. askfilo.com The resulting cyclohexanol is then further oxidized to cyclohexanone (B45756) using reagents like pyridinium (B92312) chlorochromate (PCC) or sodium dichromate (Na2Cr2O7) under anhydrous conditions. askfilo.com In the final step, the cyclohexanone undergoes oxidative carboxylation with strong oxidizing agents like KMnO4 or potassium dichromate (K2Cr2O7) in a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by an acidic workup to yield this compound. askfilo.com

Alternatively, cyclohexene can serve as a starting material. The controlled oxidation of cyclohexene can yield various products, and specific conditions can lead to the formation of this compound. For instance, the reduction of cyclohex-2-ene-1-carboxylic acid, which can be prepared through various routes, using hydrogen gas with a palladium catalyst yields this compound. Oxidative decarboxylation of this compound itself, using an oxygen-containing gas in the presence of metal-salt catalysts, can produce cyclohexanone and cyclohexene. researchgate.netgoogle.com.pg

| Starting Material | Key Reagents/Steps | Product | Reference |

| Cyclohexane | 1. KMnO4, t-BuOH; 2. PCC or Na2Cr2O7; 3. KMnO4, DMSO | This compound | askfilo.com |

| Cyclohexene | Oxidation (e.g., with KMnO4 or CrO3) | Cyclohexane-1,2-dicarboxylic acid | |

| Cyclohex-2-ene-1-carboxylic acid | H2, Pd catalyst | This compound |

Hydrogenation of Benzenecarboxylic Acids

A primary industrial route for producing this compound and its derivatives is the catalytic hydrogenation of benzenecarboxylic acids. wikipedia.org This method involves the reduction of the aromatic ring while preserving the carboxylic acid functionality. Benzoic acid is commonly hydrogenated to this compound in the presence of a selective hydrogenation catalyst. wikipedia.org

Palladium on carbon (Pd/C) is a standard catalyst for this transformation, often conducted at elevated temperatures and pressures (e.g., 150°C and 100 atm H2). taylorandfrancis.com The process can be optimized by using specific solvents. For example, tertiary cyclic amides like N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) have been shown to be effective solvents for the hydrogenation of terephthalic acid (TPA) to 1,4-cyclohexanedicarboxylic acid (CHDA), an important derivative. google.compatsnap.com The choice of catalyst and solvent can influence conversion rates and the isomeric ratio (cis/trans) of the final product. patsnap.com A patent describes a method where a benzenecarboxylic acid is hydrogenated in the presence of a catalyst and a base under pressures of 0.7-4 MPa. weblio.jp

| Starting Material | Catalyst/Solvent System | Conditions | Product | Reference |

| Benzoic Acid | 5% Palladium on Carbon | 150°C, 100 atm H2 | This compound | taylorandfrancis.com |

| Terephthalic Acid (TPA) | Ruthenium on Carbon / N-Methyl-2-pyrrolidone (NMP) | - | 1,4-Cyclohexanedicarboxylic acid (CHDA) | patsnap.com |

| Terephthalic Acid (TPA) | Ruthenium on Carbon / N-Ethyl-2-pyrrolidone (NEP) | - | 1,4-Cyclohexanedicarboxylic acid (CHDA) | patsnap.com |

| Benzenecarboxylic Acid | Hydrogenation catalyst and a base | 0.7-4 MPa | This compound | weblio.jp |

Grignard Reagent-Mediated Synthesis of Carboxylic Acids

The Grignard synthesis provides a classic and reliable method for preparing carboxylic acids, including this compound. The process begins with the preparation of a Grignard reagent from a suitable haloalkane. libretexts.org For the synthesis of this compound, bromocyclohexane (B57405) is typically reacted with magnesium metal in an ether solvent to form cyclohexylmagnesium bromide. vaia.comyoutube.com

This highly nucleophilic Grignard reagent is then reacted with carbon dioxide (CO2), which acts as an electrophile. youtube.com The addition of the cyclohexyl group to the carbon dioxide forms a magnesium salt of the carboxylate (a halomagnesium carboxylate). libretexts.org The final step involves the hydrolysis of this intermediate with a strong aqueous acid, which protonates the carboxylate to yield the final this compound. libretexts.orgvaia.com

General Reaction Scheme:

Formation of Grignard Reagent: Cyclohexyl-Br + Mg → Cyclohexyl-MgBr

Carboxylation: Cyclohexyl-MgBr + CO2 → Cyclohexyl-COOMgBr

Hydrolysis: Cyclohexyl-COOMgBr + H3O+ → this compound + Mg(OH)Br

Malonic Ester Synthesis for α-Substituted Cyclohexanecarboxylic Acids

The malonic ester synthesis is a powerful and versatile method for preparing α-substituted carboxylic acids. youtube.comchadsprep.com This multi-step procedure allows for the formation of a new carbon-carbon bond at the α-position of an acetic acid derivative. libretexts.org

The synthesis sequence involves the following key steps: libretexts.orgmasterorganicchemistry.com

Deprotonation: A malonic ester, such as diethyl malonate, is treated with a base (e.g., sodium ethoxide) to remove an acidic α-hydrogen, forming a resonance-stabilized enolate.

Alkylation: The enolate acts as a nucleophile and is alkylated via an SN2 reaction with an alkyl halide. To synthesize a this compound derivative, a cyclohexyl halide would be used.

Hydrolysis and Decarboxylation: The resulting alkylated malonic ester is then subjected to acidic hydrolysis, which converts the two ester groups into carboxylic acid groups, forming a substituted malonic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO2) to yield the final α-substituted carboxylic acid.

This method is particularly useful for creating carboxylic acids with a specific alkyl group attached to the carbon adjacent to the carboxyl group. youtube.com A patent describes a variation for preparing 4-substituted-4-cyanocyclohexane carboxylates by reacting an α,α-bis(2-haloethyl)-4-benzeneacetonitrile with a dialkyl malonate, followed by decarboxylation. google.com

Hydrocarboxylation of Cyclohexane

Direct hydrocarboxylation of alkanes represents a highly efficient, atom-economical approach to carboxylic acids. Recent advancements have enabled the hydrocarboxylation of cyclohexane to this compound under relatively mild conditions. taylorandfrancis.com This one-pot conversion typically uses carbon monoxide (CO) as the carboxylating agent. researchgate.net

One effective catalytic system involves a Cu(II)-based coordination polymer used in conjunction with an ionic liquid, such as [BMPyr][NTf2] (1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide), in an aqueous medium. taylorandfrancis.comrsc.org This system has been shown to produce this compound with high selectivity and a yield of 35.9% under mild conditions, using only a small amount of the catalyst (0.8 mol%). taylorandfrancis.com Another approach uses gold nanoparticles on a carbon support as a catalyst, with peroxodisulfate as an oxidant, achieving yields up to 55%. researchgate.net These methods provide a direct route from the basic hydrocarbon to the carboxylic acid, avoiding the multiple steps required in traditional oxidation pathways. researchgate.netresearchgate.net

| Catalyst System | Oxidant/Medium | Yield | Reference |

| Cu(II) coordination polymer | CO, water, [BMPyr][NTf2] ionic liquid | 35.9% | taylorandfrancis.comrsc.org |

| Gold nanoparticles on carbon | CO, water, peroxodisulfate, acetonitrile (B52724) | up to 55% | researchgate.net |

| Metal-free system | CO, water, peroxodisulfate | 72% | researchgate.net |

Diastereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry in substituted cyclohexanes is a significant challenge in organic synthesis. Diastereoselective methods aim to produce a specific stereoisomer of a molecule with multiple chiral centers. Several strategies have been developed for the diastereoselective synthesis of this compound derivatives.

One notable method involves the use of an iron tricarbonyl complex to mediate the synthesis of trisubstituted this compound derivatives with high diastereoselectivity. acs.orgscilit.comacs.org Another advanced technique is the palladium-catalyzed cyclization of propargylic acetates with 2-oxocyclohex-3-enecarboxylates. This reaction constructs substituted 7-methylenebicyclo[3.2.1]oct-3-en-2-one structures in a highly diastereoselective manner, which can serve as precursors to complex this compound derivatives. nih.gov

Furthermore, palladium-catalyzed β-methylene C-H arylation of N-quinolyl cycloalkylcarboxamides has been reported. This method allows for the monofunctionalization of symmetrical cycloalkylcarboxamides with excellent diastereoselectivity, enabling the rapid synthesis of complex carbocyclic products from simple starting materials. researchgate.net These methods are crucial for synthesizing structurally complex molecules, such as natural products and pharmaceuticals, where specific stereochemistry is essential for biological activity.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound and its esters to minimize environmental impact. These approaches focus on the use of renewable resources, safer solvents, and energy-efficient reaction conditions.

Catalysis with Sulfonated Starbons in Esterification

Sulfonated carbon-based catalysts represent a green alternative to traditional homogeneous acid catalysts like sulfuric acid for esterification reactions. These solid acid catalysts are easily separable from the reaction mixture, allowing for reusability and reducing waste. nih.gov

A study on the esterification of this compound with ethanol (B145695) demonstrated the effectiveness of a sulfonated carbonaceous material derived from lignosulfonate, a byproduct of the paper industry. nih.gov This catalyst, possessing a sulfonic acid group density of 1.24 mmol/g, showed catalytic activity comparable to the commercial resin Amberlyst-15. nih.gov The reaction conditions and yield are summarized in the table below.

Table 1: Esterification of this compound using a Sulfonated Carbonaceous Catalyst nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Catalyst Amount | Reaction Time | Temperature | Product |

| This compound | Anhydrous ethanol | Sulfonated carbonaceous material | 300 mg | 23 h | 0 °C | Ethyl cyclohexanecarboxylate (B1212342) |

Furthermore, research into the green synthesis of liquid crystals has utilized sulfonated Starbons, which are mesoporous carbonaceous materials derived from polysaccharides. whiterose.ac.uk These catalysts were found to be effective in the esterification of 4-pentyl-cyclohexanecarboxylic acid, demonstrating selectivity for the cis-isomer. whiterose.ac.uk This highlights the potential of tailored solid acid catalysts for specific stereochemical outcomes in the synthesis of this compound derivatives.

Utilization of Green Solvents (e.g., Cyclopentylmethyl Ether, CPME)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Cyclopentylmethyl ether (CPME) has emerged as a promising green solvent alternative to conventional ether solvents like tetrahydrofuran (B95107) (THF) and dioxane. wikipedia.orgzeon.co.jp CPME is hydrophobic, has a high boiling point (106 °C), and exhibits low peroxide formation, making it a safer and more sustainable option. wikipedia.orgzeon.co.jp Its stability under both acidic and basic conditions, along with its ability to form a water azeotrope, makes it particularly suitable for processes like esterification. wikipedia.org

In the context of this compound derivatives, CPME has been successfully employed as a solvent in the synthesis of trans-4-n-alkyl-cyclohexane carboxylic acid 4-cyanophenol esters, which are liquid crystals. whiterose.ac.uk The use of CPME in this synthesis, combined with other green techniques, underscores its potential to replace less environmentally friendly solvents in the production of these valuable compounds. whiterose.ac.uk The properties of CPME make it an excellent choice for various organic reactions, including Grignard reactions, Suzuki couplings, and reductions, further expanding its applicability in multi-step syntheses involving this compound derivatives. zeon.co.jp

Microwave-Assisted Synthesis in Green Chemistry

Microwave-assisted synthesis is a green chemistry technique that can significantly reduce reaction times, increase yields, and enhance selectivity by providing rapid and uniform heating. oatext.com This technology has been applied to the synthesis of derivatives of this compound.

For instance, the synthesis of certain isoxazolidine (B1194047) derivatives of this compound has been achieved using microwave-assisted 1,3-dipolar cycloadditions. researchgate.net This method offers a faster and more efficient route compared to conventional heating. researchgate.net Additionally, a study on the synthesis of liquid crystal precursors, specifically trans-4-n-alkyl-cyclohexane carboxylic acid 4-cyanophenol esters, utilized microwave irradiation in conjunction with the green solvent CPME. whiterose.ac.uk This combination of green technologies demonstrates a synergistic approach to sustainable chemical synthesis. Research has also indicated that microwave-assisted synthesis can reduce reaction times for compounds like 4-(4-chlorophenyl)-1-cyclohexanecarboxylic acid from 24 hours to just 2 hours, while improving selectivity under controlled temperatures of 120–150°C.

Synthesis of Specific this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives with specific functionalities and applications.

Synthesis of 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid

1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid is a valuable intermediate in the preparation of pharmaceutically active compounds. researchgate.net Its synthesis can be achieved through various routes. One patented method involves the preparation of its corresponding acid chloride, which is a key intermediate. oatext.com

A detailed procedure describes the reaction of a mixture of 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid and this compound with thionyl chloride in the presence of a catalytic amount of tributylamine. oatext.com The reaction is warmed to 50°C, and thionyl chloride is added, leading to a vigorous evolution of gas. oatext.com After a short period at 53-55°C, the reaction reaches completion, yielding the desired 1-(2-ethyl-butyl)-cyclohexanecarbonyl chloride with high purity after removal of volatile components. oatext.com

Table 2: Synthesis of 1-(2-Ethyl-butyl)-cyclohexanecarbonyl chloride oatext.com

| Starting Material | Reagent 1 | Reagent 2 | Temperature | Reaction Time | Product |

| 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid and this compound mix | Thionyl chloride | Tributylamine | 53-55°C | 15 minutes | 1-(2-Ethyl-butyl)-cyclohexanecarbonyl chloride |

Synthesis of 4-(Aminomethyl)this compound (Tranexamic Acid)

Tranexamic acid, chemically known as trans-4-(aminomethyl)this compound, is an important pharmaceutical agent. asianpubs.org Several synthetic routes have been developed for its production, often focusing on achieving the desired trans-isomer with high purity.

One common approach begins with 4-methylbenzonitrile. The methyl group is oxidized to a carboxylic acid, forming the mononitrile of terephthalic acid. whiterose.ac.uk The cyano group is then reduced to an aminomethyl group using a Raney nickel catalyst. whiterose.ac.uk Subsequently, the benzene (B151609) ring of the resulting 4-aminomethylbenzoic acid is hydrogenated to a cyclohexane ring using a platinum catalyst. whiterose.ac.uk This hydrogenation produces a mixture of cis and trans isomers, from which the desired trans-isomer is isolated by crystallization of its sodium salts. whiterose.ac.uk

Another synthetic process starts from ethyl 4-oxocyclohexane-1-carboxylate. ajgreenchem.com This starting material is converted to its cyanohydrin, which is then dehydrated and saponified to 4-cyano-cyclohex-3-ene-1-carboxylic acid. ajgreenchem.com A subsequent reductive amination with Raney nickel yields a mixture of saturated and unsaturated amino acids. ajgreenchem.com This mixture is then subjected to catalytic hydrogenation over palladium on carbon (Pd-C) to produce an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids, from which pure tranexamic acid is obtained by recrystallization. ajgreenchem.com

A scalable, five-step synthesis has been developed starting from a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate. sci-hub.se A key step in this process is the isomerization of the mixture to the pure trans-diester. sci-hub.se This is followed by a series of reactions including amidation, nitrile formation, and finally, nitrile reduction using Raney nickel and barium hydroxide (B78521) to yield tranexamic acid with a purity of over 99.5%. sci-hub.se

Table 3: Comparison of Synthetic Routes to Tranexamic Acid

| Starting Material | Key Intermediates | Key Reactions | Final Isolation Method | Reference |

| 4-Methylbenzonitrile | Mononitrile of terephthalic acid, 4-Aminomethylbenzoic acid | Oxidation, Catalytic reduction of nitrile, Catalytic hydrogenation of benzene ring | Crystallization | whiterose.ac.uk |

| Ethyl 4-oxocyclohexane-1-carboxylate | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate, 4-Cyano-cyclohex-3-ene-1-carboxylic acid | Cyanohydrin formation, Dehydration, Saponification, Reductive amination, Catalytic hydrogenation | Recrystallization | ajgreenchem.com |

| Dimethyl 1,4-cyclohexanedicarboxylate (mixture) | trans-Dimethyl 1,4-cyclohexanedicarboxylate, trans-4-Cyanocyclohexane-1-carboxylic acid | Isomerization, Amidation, Nitrile formation, Nitrile reduction | Resin purification | sci-hub.se |

Synthesis of this compound-Based Esters (e.g., Methoxypolyethylene Glycols, Polyethylene (B3416737) Glycol Ester)

The synthesis of novel, eco-friendly plasticizers derived from this compound has garnered significant attention as a sustainable alternative to traditional phthalate-based plasticizers. researchgate.net One prominent strategy involves the esterification of this compound with polyethylene glycols (PEGs) and their monofunctional derivatives, methoxypolyethylene glycols (MPEGs).

The general synthetic approach involves a direct esterification reaction. In a typical procedure, this compound is reacted with either MPEG or PEG of varying molecular weights (e.g., 200 and 400 g/mol ) in the presence of an acid catalyst. researchgate.net The successful synthesis and precise structure of the resulting esters, such as this compound-based methoxypolyethylene glycols (H-MPEG) and this compound-based polyethylene glycols (H-PEG), are confirmed using analytical techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (¹H NMR) spectroscopy. researchgate.net

These novel esters have demonstrated promising properties as plasticizers for poly(vinyl chloride) (PVC). researchgate.netdntb.gov.ua Thermogravimetric analysis (TGA) has revealed that both H-MPEG and H-PEG exhibit superior thermal stability compared to the widely used plasticizer dioctyl phthalate (B1215562) (DOP). researchgate.net This enhanced thermal performance is a critical attribute for industrial applications where materials are subjected to high temperatures during processing and use.

The development of such bio-based plasticizers is part of a broader effort to create safer and more environmentally friendly PVC formulations. acs.org Research has also explored the use of other renewable resources, such as tung oil and waste fatty acids, to synthesize effective plasticizers. researchgate.netacs.orgresearchgate.net

Table 1: Synthesized this compound-Based Esters and Their Properties

| Compound Name | Abbreviation | Reactants | Key Property |

| This compound-based methoxypolyethylene glycol 200 | H-MPEG200 | This compound, MPEG 200 | Improved thermal stability vs. DOP |

| This compound-based methoxypolyethylene glycol 400 | H-MPEG400 | This compound, MPEG 400 | Improved thermal stability vs. DOP |

| This compound-based polyethylene glycol 200 | H-PEG200 | This compound, PEG 200 | Improved thermal stability vs. DOP |

| This compound-based polyethylene glycol 400 | H-PEG400 | This compound, PEG 400 | Improved thermal stability vs. DOP |

Data sourced from: researchgate.net

Synthesis of Acylamidrazone Derivatives Containing this compound Moiety

Acylamidrazone derivatives incorporating a this compound moiety represent a class of compounds with demonstrated biological activities. mdpi.com The synthesis of these derivatives is typically achieved through the reaction of N³-substituted amidrazones with a suitable acylating agent. mdpi.com

For instance, a series of novel acyl derivatives can be synthesized by reacting N³-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride (B1165640) in an anhydrous diethyl ether solvent. mdpi.com This method has proven to be highly efficient, with most reactions proceeding in very high yields, often exceeding 90%. mdpi.com However, the nature of the substituents on the amidrazone can influence the reaction efficiency. For example, the presence of a 4-nitrophenyl substituent at the R² position has been observed to hinder the reaction. mdpi.com

It is noteworthy that in some previously described reactions, attempts to synthesize acyclic compounds with a 4-methylphenyl substituent at the R² position were unsuccessful. mdpi.com This was attributed to the propensity of these specific intermediates to undergo cyclization, leading to the formation of 1,2,4-triazole (B32235) derivatives instead of the desired acylamidrazone. mdpi.com

The synthesis of these compounds is often a part of broader research efforts to explore their potential pharmacological applications, such as antinociceptive and anti-inflammatory effects. mdpi.com The this compound moiety is a key structural feature in these molecules. mdpi.com

Table 2: Synthesis of Acylamidrazone Derivatives

| Reactant 1 | Reactant 2 | Solvent | Product Class | Noted Observation |

| N³-substituted amidrazones | 3,4,5,6-Tetrahydrophthalic anhydride | Anhydrous diethyl ether | Acylamidrazone derivatives | High yields (>90%); 4-nitrophenyl substituent can hinder the reaction. |

Data sourced from: mdpi.com

Biosynthesis of this compound Moiety in Natural Products (e.g., Ansatrienin A)

The this compound moiety is a crucial component of several complex natural products, including the antifungal antibiotic ansatrienin A (also known as mycotrienin), which is produced by Streptomyces collinus. acs.orgnih.govmedchemexpress.com The biosynthesis of this moiety is a fascinating enzymatic process that starts from shikimic acid. nih.gov

A key enzyme involved in this pathway is 1-cyclohexenylcarbonyl CoA reductase, encoded by the chcA gene. nih.gov This enzyme is essential for the formation of the this compound moiety from shikimic acid. nih.gov The biosynthetic gene cluster for ansatrienin A in S. collinus contains the chcA gene, along with a polyketide synthase (PKS) and a peptide synthetase. nih.gov The PKS is responsible for assembling the polyketide backbone of the molecule, while the peptide synthetase is involved in incorporating the N-cyclohexanecarbonyl-d-alanine side chain. nih.gov

Further research into this biosynthetic pathway has identified a novel Δ³,Δ²-enoyl-CoA isomerase that plays a role in the formation of the this compound-derived moiety of ansatrienin A. sigmaaldrich.com The entire process involves a series of enzymatic reactions that convert a precursor derived from the shikimate pathway into the final this compound unit, which is then incorporated into the growing ansatrienin A molecule. acs.orgacs.org

Understanding the biosynthesis of the this compound moiety in natural products like ansatrienin A is not only of fundamental scientific interest but also opens up possibilities for synthetic biology approaches to produce novel antibiotics and other valuable compounds.

Table 3: Key Components in the Biosynthesis of the this compound Moiety of Ansatrienin A

| Component | Function | Source Organism |

| Shikimic acid | Precursor | Streptomyces collinus |

| chcA gene | Encodes 1-cyclohexenylcarbonyl CoA reductase | Streptomyces collinus |

| 1-Cyclohexenylcarbonyl CoA reductase | Essential enzyme in the biosynthetic pathway | Streptomyces collinus |

| Δ³,Δ²-enoyl-CoA isomerase | Involved in the formation of the moiety | Streptomyces collinus |

Data sourced from: nih.govsigmaaldrich.com

Esterification Reactions of Cyclohexanecarboxylic Acids

Esterification is a key reaction for modifying this compound, often employed to reduce the acidity of petroleum feedstocks where it is present as a naphthenic acid. tandfonline.comtandfonline.com This process involves reacting the acid with an alcohol, typically in the presence of a catalyst, to form an ester and water. The reaction with diazodiphenylmethane (B31153) in various alcohol solvents such as methanol (B129727), ethanol, or t-pentyl alcohol has been studied to understand the kinetics and conformational effects on reactivity. rsc.org

The reaction between this compound and ethylene (B1197577) glycol is a well-studied example. tandfonline.comtandfonline.comcambridge.org This reaction is significant for the removal of naphthenic acids from crude oil. cambridge.org The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

Kinetic Studies of Esterification Reactions

Kinetic studies provide insight into the rate and mechanism of esterification. The esterification of this compound with ethylene glycol has been shown to follow second-order reaction kinetics, both with and without a catalyst. tandfonline.comtandfonline.com This indicates that the reaction rate is dependent on the concentration of both the carboxylic acid and the alcohol.

In studies without a catalyst, the reaction rate constant increases with temperature. The activation energy for the uncatalyzed esterification with ethylene glycol in diesel oil has been determined, providing a quantitative measure of the energy barrier for the reaction. tandfonline.comtandfonline.com Similarly, the kinetics of esterification with methanol have been investigated, also demonstrating second-order kinetics. acs.org The rate coefficients for the esterification with diazodiphenylmethane have been measured in different alcohol solvents, showing that reactivity is influenced by the solvent, with the order being Methanol > Ethanol > t-Pentyl alcohol. rsc.org

Catalytic Esterification (e.g., using ZnAl-HTlc)

The primary role of the catalyst is to lower the activation energy of the reaction, thereby increasing the reaction rate at a given temperature. tandfonline.comtandfonline.com For the esterification with ethylene glycol, the ZnAl-HTlc catalyst demonstrably reduces the activation energy compared to the uncatalyzed process. tandfonline.comtandfonline.com Other catalysts, such as tungstophosphoric acid-intercalated hydrotalcites, have also been shown to be active for this transformation, with kinetics following a first-order reaction. cambridge.org

Table 1: Kinetic Parameters for the Esterification of this compound with Ethylene Glycol

| Condition | Reaction Order | Activation Energy (Ea) | Frequency Factor (k₀) | Source |

|---|---|---|---|---|

| Without Catalyst | Second | 80.9 kJ/mol | 2.05 x 10⁵ L/(mol·min) | tandfonline.com |

| With ZnAl-HTlc Catalyst | Second | 54.3 kJ/mol | 1.11 x 10³ L/(mol·min) | tandfonline.com |

| With Mg₂Al-PW-1 Catalyst | First | 26.25 kJ/mol | Not Reported | cambridge.org |

Amidation Reactions of Cyclohexanecarboxylic Acids

Amidation involves the reaction of this compound with an amine to form a carboxamide. This conversion typically requires activation of the carboxylic acid or the use of coupling agents, as direct reaction requires high temperatures. The resulting amide, if the amine is attached to the cyclohexane ring, is named by replacing the "carboxylic acid" suffix with "carboxamide," yielding cyclohexanecarboxamide. jove.com

Direct condensation of this compound with benzylamine (B48309) can be achieved using boric acid-derived catalysts, although yields can be modest for sterically demanding substrates. dur.ac.uk For instance, the reaction of this compound and benzylamine in the presence of a specific boronic acid catalyst yielded 62% of the corresponding amide, whereas using boric acid itself only gave a 2% yield. dur.ac.uk The synthesis of specific amides, such as (1S,2R)-2-(benzamido) this compound, is important in fields like optical resolution. jst.go.jp

Reduction of this compound to Corresponding Alcohols

The reduction of the carboxyl group of this compound yields the corresponding primary alcohol, cyclohexanemethanol. This transformation requires strong reducing agents due to the low reactivity of carboxylic acids toward reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product. askfilo.com

Alternative laboratory-scale methods have also been developed. One such method uses potassium borohydride (B1222165) (KBH₄) in combination with anhydrous zinc chloride (ZnCl₂). While effective, this method can be less suitable for large-scale production compared to catalytic hydrogenation.

Decarboxylation Pathways of this compound

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide (CO₂). The photochemical decarboxylation of this compound can be achieved using a photooxidant system, which proceeds through a free radical mechanism. nih.gov Studies using transient absorption spectroscopy have identified a reactive carboxyl radical as a key intermediate in this process, with a measured lifetime of approximately 520 nanoseconds. nih.gov

Oxidative decarboxylation can also be induced under different conditions. When this compound is heated with an oxygen-containing gas and steam in the presence of metal-salt catalysts at around 200°C, it can be converted into a mixture of cyclohexanone and cyclohexene. researchgate.net In the presence of a cupric salt catalyst, the oxidative attack occurs at both the tertiary and adjacent secondary carbon atoms. researchgate.net More advanced catalytic systems involving palladium can facilitate a tandem dehydrogenation-olefination-decarboxylation-aromatization sequence, converting this compound into olefinated arenes. chemrxiv.orgresearchgate.net

Reactions with Oleum (B3057394) for Caprolactam Preparation

This compound is a key intermediate in the Snia Viscosa process for producing ε-caprolactam, the monomer for Nylon 6. lookchem.com In this process, this compound is reacted with nitrosylsulfuric acid in the presence of oleum (fuming sulfuric acid). lookchem.comscribd.comwikipedia.org This reaction is a fast and exothermic nitrosodecarboxylation. scribd.comadvanceseng.com

The reaction proceeds through the formation of a mixed anhydride intermediate. lookchem.comdntb.gov.ua This intermediate then undergoes a series of steps involving nitrosation and rearrangement, ultimately eliminating carbon dioxide to form ε-caprolactam as its sulfate (B86663) salt. lookchem.com The caprolactam is then typically neutralized with ammonia. lookchem.com Research using microreactors has shown that this reaction is very rapid, with reactant conversion occurring in less than a second, and the rate is primarily controlled by the mixing of the reactants. advanceseng.com This method can achieve high selectivity for the main product, with reported selectivities greater than 97% for the intermediate and over 90% for ε-caprolactam with a 50% conversion of the acid. lookchem.comadvanceseng.com

Historical Perspectives on Cyclohexanecarboxylic Acid Research Development

The study of cyclohexanecarboxylic acid and its derivatives has evolved over time. Early research focused on its synthesis, often through the hydrogenation of benzoic acid. wikipedia.org A significant milestone was the development of its use as a precursor for caprolactam, a key component in the production of nylon-6. wikipedia.org

In the mid-20th century, research began to delve into the stereochemistry of substituted cyclohexanecarboxylic acids, with studies on the properties and reactions of cis and trans isomers. For example, the Hunsdiecker reaction of the silver salts of cis- and trans-1,2-cyclohexanedicarboxylic acid was investigated in 1957. dergipark.org.tr

More recent research has been driven by the demand for new materials and pharmaceuticals. The late 20th and early 21st centuries saw the emergence of advanced synthetic methods, including catalytic and asymmetric syntheses, to produce specific isomers with high purity. The application of this compound derivatives in areas like medicinal chemistry and materials science continues to be an active area of investigation. chemimpex.com For example, the use of trans-4-(aminomethyl)this compound in dermatology is a relatively recent development. nih.govnih.gov

Interactive Data Table: Properties of this compound Isomers

| Isomer | Key Research Finding | Significance |

|---|---|---|

| cis-1,4-cyclohexanedicarboxylic acid | Leads to lower melting and glass transition temperatures in polyesters. researchgate.net | Affects the physical properties of polymers, making them more flexible. researchgate.net |

| trans-4-(aminomethyl)this compound | Effective as an antifibrinolytic agent. nih.gov | Crucial for its therapeutic use in controlling bleeding. nih.gov |

| trans-4-methyl-1-cyclohexane carboxylic acid | Its biodegradation kinetics have been studied in the context of naphthenic acids. researchgate.net | Important for understanding the environmental impact of certain industrial byproducts. researchgate.net |

Interactive Data Table: Historical Milestones in this compound Research

| Time Period | Key Development | Impact |

|---|---|---|

| Early 20th Century | Development of synthesis via hydrogenation of benzoic acid. wikipedia.org | Established a fundamental production method for the compound. |

| Mid-20th Century | Investigation into the stereochemistry of cis and trans isomers. dergipark.org.tr | Deepened the understanding of how molecular geometry affects properties. |

| Late 20th/Early 21st Century | Emergence of advanced catalytic and asymmetric synthesis methods. | Enabled the production of specific isomers for targeted applications in medicine and materials. chemimpex.com |

Advanced Analytical and Spectroscopic Characterization of Cyclohexanecarboxylic Acid

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular geometry, conformational preferences, and the intermolecular interactions that govern the packing of molecules in the crystal lattice. For cyclohexanecarboxylic acid and its derivatives, X-ray diffraction studies have been instrumental in elucidating their solid-state structures.

The crystal structures of numerous this compound derivatives have been determined, revealing common structural motifs. A predominant feature in the solid state of carboxylic acids is the formation of hydrogen-bonded dimers. The carboxylic acid group acts as both a hydrogen bond donor and acceptor, leading to the formation of a stable, eight-membered ring motif, denoted as R²₂(8) in graph-set notation. This dimeric pairing is a recurring feature observed across many related structures. iucr.org

While detailed crystallographic data for many derivatives are available, a search of the Cambridge Structural Database (CSD) has indicated that it contains three specific structural entries for the parent 1-cyclohexanecarboxylic acid. iucr.orgcaltech.eduwikipedia.org The Crystallography Open Database (COD) also lists entries for this compound, making these databases valuable resources for detailed structural parameters. nih.govcrystallography.netdata.gouv.frcrystallography.netresearchgate.netu-tokyo.ac.jp The data from these entries confirm the fundamental principles of molecular arrangement, including bond lengths, angles, and the supramolecular assembly through hydrogen bonding.

Table 1: Representative Crystallographic Data for this compound Derivatives

| Parameter | 1-(Carbamoylmethyl)this compound rsc.org | cis-4-(Tosyloxymethyl)this compound sielc.com | 4-{[(2,4-dihydroxybenzylidene)amino]methyl}this compound jst.go.jp |

| Chemical Formula | C₉H₁₅NO₃ | C₁₅H₂₀O₅S | C₁₅H₁₉NO₄ |

| Molecular Weight | 185.22 | 312.37 | 277.31 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2/c |

| Unit Cell a (Å) | 13.4973 (5) | 12.545 (4) | 6.2399 (17) |

| Unit Cell b (Å) | 8.0905 (2) | 10.085 (3) | 10.222 (2) |

| Unit Cell c (Å) | 8.8358 (3) | 12.654 (6) | 22.251 (6) |

| Unit Cell β (°) | 102.627 (2) | 98.05 (3) | 90.232 (8) |

| Volume (ų) | 941.53 (5) | 1585.1 (10) | 1419.2 (6) |

| Z (molecules/cell) | 4 | 4 | 4 |

| Key Interactions | 2D hydrogen-bonded network (O-H···O, N-H···O) | Dimer formation via O-H···O hydrogen bonds | C(13) and C(15) chains via O-H···O hydrogen bonds |

Chromatographic Techniques (e.g., HPLC, GC, LC-Mass) for Purity and Mixture Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound, enabling purity assessment and analysis in complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques. chemicalbook.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase (RP) HPLC is the most common mode employed. sielc.com In this setup, a nonpolar stationary phase (e.g., C18, C8, or specialized columns like Newcrom R1) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, an acidifier like phosphoric acid or trifluoroacetic acid is often added to the mobile phase. sielc.com For applications requiring mass spectrometry compatibility, volatile acids like formic acid are used instead. sielc.com

Detection can be achieved using a UV detector, as the carboxyl group provides some absorbance in the low UV region (around 200-210 nm). sielc.com For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be utilized, which offers near-universal detection for non-volatile analytes. eurasianjournals.com Purity analysis of various this compound derivatives is routinely performed using HPLC. wiley-vch.de

Gas Chromatography (GC)

GC is a high-resolution separation technique well-suited for volatile compounds. Due to the low volatility and polar nature of carboxylic acids, direct analysis by GC can be challenging, often resulting in poor peak shapes. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester derivative. researchgate.netmdpi.com Common derivatization agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or alkylating agents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). researchgate.netnih.gov This process not only improves chromatographic performance but also enhances detection sensitivity, especially when using a mass spectrometer.

GC coupled with a Mass Spectrometry (GC-MS) detector provides definitive identification based on both the retention time and the mass spectrum of the analyte. researchgate.netnih.gov This technique has been successfully applied to determine this compound in various samples, including wine and other alcoholic beverages, with high sensitivity and selectivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is particularly valuable for analyzing this compound in complex biological matrices like plasma or urine. mdpi.comgoogle.com It often eliminates the need for derivatization that is mandatory for GC analysis. However, derivatization can sometimes be employed in LC-MS to improve ionization efficiency and thus sensitivity. mdpi.com

Using electrospray ionization (ESI) in negative ion mode is common for carboxylic acids, as they readily form [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion, a technique known as multiple-reaction monitoring (MRM). mdpi.comjst.go.jp LC-MS/MS methods have been developed for the robust quantification of various carboxylic acids, including those with a cyclohexane (B81311) moiety, in diverse biological and environmental samples. google.comresearchgate.net

Table 2: Typical Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Derivatization | Detector |

| HPLC | Newcrom R1 (Reverse Phase) sielc.com | Acetonitrile / Water with Phosphoric Acid sielc.com | Not required | UV / MS sielc.com |

| HPLC | Newcrom BH (Mixed-Mode) sielc.com | Acetonitrile / Water (5/95) with 0.02% H₃PO₄ sielc.com | Not required | UV (200 nm) sielc.com |

| HPLC | Alltima Cyano (100A, 5µm) eurasianjournals.com | Acetonitrile / 0.05% v/v Trifluoroacetic acid (40:60) eurasianjournals.com | Not required | ELSD eurasianjournals.com |

| GC-MS | Capillary Column (e.g., DB-5ms) | Helium | Required (e.g., with PFBBr) researchgate.net | Mass Spectrometry (Negative Chemical Ionization) researchgate.net |

| LC-MS/MS | Reversed-Phase C18 | Acetonitrile / Water with Formic Acid | Optional (e.g., with phenylenediamine) mdpi.com | Tandem Mass Spectrometry (ESI Negative) mdpi.comgoogle.com |

Computational and Theoretical Studies of Cyclohexanecarboxylic Acid

Molecular Dynamics (MD) Simulations of Cyclohexanecarboxylic Acid Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior and thermodynamic properties of molecules like this compound in various environments.

Detailed research findings from MD simulations focus on understanding association and interaction energies. For instance, MD simulations have been used to determine the association constants of fatty acids like stearic acid in cyclohexane (B81311), a solvent structurally related to the non-polar part of this compound. acs.org These simulations can quantify the free energy of self-association and hetero-association with other molecules, such as water. acs.org For derivatives of this compound, MD simulations are employed to assess the stability of the molecule when interacting with biological targets, such as proteins. researchgate.netnih.gov These simulations can track the conformational changes of the ligand-receptor complex, providing insights into the stability of binding poses identified through molecular docking. nih.gov The analysis often involves calculating parameters like interaction energy, radial distribution functions (RDFs), solvent-accessible surface areas (SASAs), and hydrogen bonds to characterize the aggregation process and complexation with ions or other molecules. mdpi.com For example, simulations can reveal the formation of intermolecular bridges between the carboxylate groups of the acid and metal ions. mdpi.com

| Parameter | Information Gained | Relevant Study Context |

|---|---|---|

| Association/Dissociation Constant (Ka/Kd) | Quantifies the tendency of molecules to self-associate (e.g., form dimers) in a solvent. acs.org | Stearic acid in cyclohexane. acs.org |

| Binding Free Energy (MM/PBSA) | Calculates the free energy of binding between a ligand and a receptor, helping to predict binding affinity. researchgate.net | Inhibitors binding to Interleukin-17A. researchgate.net |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecules, used to assess the stability of a protein-ligand complex over time. nih.gov | Potential drug candidates with autoimmune and SARS-CoV-2 proteins. nih.gov |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle, revealing the structure of solvation shells or ion coordination. mdpi.com | Interaction of humic acids with metal ions. mdpi.com |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds, which are crucial for molecular recognition and complex stability. mdpi.com | Interaction of humic acids with metal ions. mdpi.com |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. jmaterenvironsci.com DFT has become a widely used method in chemistry and physics for its balance of accuracy and computational cost. jmaterenvironsci.com These calculations are applied to investigate various aspects of this compound and its derivatives, from their preferred shapes to their electronic and optical properties. For example, DFT calculations have been successfully combined with experimental work to analyze the conformational freedom of helical peptides containing this compound residues. rsc.orgrsc.org High-level quantum chemical calculations can characterize minimum energy structures and the intermediates between conformational transitions. nih.gov

The cyclohexane ring in this compound typically adopts a stable chair conformation. However, the orientation of the carboxylic acid group (axial vs. equatorial) and the rotational barriers of its bonds lead to different conformers with distinct energies. Quantum chemical calculations can predict the relative energies and stabilities of these conformers. For the zwitterionic form of piperidine-3-carboxylic acid, a related compound, the preference for an equatorial carboxylate group is similar to that of this compound itself. caltech.edu

In the field of "foldamers," which are artificial folded molecules that mimic the structure of peptides, derivatives of this compound are used as building blocks to create stable helical structures. DFT calculations are crucial for understanding the conformational preferences that drive the formation of these helices. Studies on β-peptides containing cis-2-aminothis compound (ACHC) show that the rigid nature of the ACHC residue confers unusual stability to a mixed 12/10-helix conformation. nih.gov Similarly, DFT calculations on oligopeptides containing 1-aminothis compound (Ac6c) reveal that these residues have a stronger tendency to form α-helices compared to the 3₁₀-helix, a preference that is highly dependent on their position within the peptide sequence. rsc.orgrsc.org

| Derivative | Peptide Type | Observed Helical Preference | Reference |

|---|---|---|---|

| cis-2-aminothis compound (ACHC) | β-peptide | Stabilizes 12/10-mixed helices. nih.gov | nih.gov |

| 1-aminothis compound (Ac6c) | α-helical peptide | Stronger propensity for α-helical conformation over 3₁₀-helix compared to Aib residues. rsc.orgrsc.org | rsc.orgrsc.org |

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. utah.eduhuntresearchgroup.org.uk By analyzing the PES, chemists can identify stable structures (minima), transition states (saddle points), and the pathways for chemical reactions or conformational changes. utah.educsbsju.edu Calculations begin by approximating the potential energy (V) through a Taylor series expansion around a starting geometry. utah.edu

For derivatives of this compound, PES scanning is used to identify energy barriers for conformational transitions, which helps to understand the molecule's dynamic behavior. High-level quantum chemical calculations are performed to characterize the structures of minimum energy across the entire conformational space of all isomers, as well as the intermediates involved in transitions between them. nih.gov This analysis is critical for understanding which molecular shapes are most stable and how they might interconvert, which can be a key factor in their biological activity. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, provides insight into the chemical reactivity, electronic excitation requirements, and photochemical behavior of a molecule. researchgate.net

DFT calculations are commonly used to determine the HOMO and LUMO energies. researchgate.netresearchgate.net For example, in studies of dye sensitizers, the HOMO-LUMO energy levels are calculated to understand charge-injection abilities. nih.govacs.org Introducing different substituent groups can tune the HOMO-LUMO gap; electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy, both of which typically reduce the gap. rsc.orgrsc.org This tuning of the electronic structure is a key strategy in designing functional molecules. rsc.org

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Finding |

|---|---|---|---|---|

| Naphthalene (core) | -5.795 | -1.003 | 4.792 | Reference core molecule. rsc.org |

| 2-(dimethylamino)naphthalene | -4.833 | -0.630 | 4.203 | Electron-donating group raises HOMO, narrowing the gap. rsc.org |

| SnO₂-4-ABA complex | -7.28 | N/A | N/A | Reference complex for substituent effect. rsc.org |

| SnO₂-4-DMABA complex | -6.90 | N/A | N/A | Dimethylamino group raises HOMO energy compared to amino group. rsc.org |

The first-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) behavior. rasayanjournal.co.in Molecules with large β values are of interest for applications in optoelectronics. Quantum chemical calculations can compute this property, which is highly dependent on the molecule's electronic structure, particularly the presence of delocalized π-electrons and donor-acceptor groups that create an asymmetric polarizability. rasayanjournal.co.in

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution on the surface of a molecule. jmaterenvironsci.com It is used to predict how a molecule will interact with other molecules, such as electrophiles or nucleophiles. jmaterenvironsci.com Regions of negative electrostatic potential (typically shown in red or yellow) are located around electronegative atoms like oxygen and indicate sites susceptible to electrophilic attack or capable of acting as hydrogen bond acceptors. rasayanjournal.co.in Regions of positive potential (blue) are found around hydrogen atoms, especially those attached to electronegative atoms, and represent likely sites for nucleophilic attack or hydrogen bond donation. rasayanjournal.co.in

Population analysis methods are used to partition the total electron density of a molecule among its constituent atoms, resulting in the assignment of partial atomic charges. nih.gov These charges are not physical observables but are useful models for understanding chemical behavior, building force fields for molecular mechanics, and interpreting reactivity. uni-muenchen.de There are several different schemes for calculating these charges, which can be broadly grouped based on their methodology. uni-muenchen.deresearchgate.net

Wavefunction-based methods: These include Mulliken and Löwdin population analysis, which partition charges based on the contribution of atomic orbitals to the molecular orbitals. researchgate.netchemrxiv.org Natural Population Analysis (NPA) is another orbital-based method that is generally considered less dependent on the basis set used in the calculation. chemrxiv.org

Electron density-based methods: The Atoms-in-Molecules (AIM) method, developed by Bader, partitions the molecule into atomic basins based on the topology of the electron density. nih.gov The Hirshfeld method divides the molecular density at each point in space in proportion to the contribution of the isolated atoms to that density. nih.govstackexchange.com

Potential-derived charges: Methods like CHELP, CHELPG, and Merz-Kollman (MK) derive atomic charges by fitting them to reproduce the calculated molecular electrostatic potential at a grid of points around the molecule. researchgate.netstackexchange.com

The choice of method can significantly impact the resulting charge values, and different methods may be more suitable for different applications. uni-muenchen.deresearchgate.net For example, studies on carboxylic acids have shown that NPA charges can correlate well with experimental pKa values. chemrxiv.org

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. dergipark.org.tr This method is instrumental in understanding the fundamental biochemical processes and for the rational design of drugs. dergipark.org.tr

In the context of this compound and its derivatives, molecular docking studies have been employed to explore their binding affinities and interaction patterns with various biological targets. For instance, research has investigated the docking of this compound, 2-pentadecyl ester with proteins implicated in Alzheimer's disease, the estrogen receptor, and the Ebola virus. researchgate.net Such studies help to elucidate how these small molecules bind to macromolecular targets. researchgate.net

Docking simulations of various bioactive molecules, including derivatives of this compound, with targets like the vascular endothelial growth factor receptor 2 (VEGFR-2) have been performed to assess their potential as anti-cancer agents. researchgate.net These simulations can reveal favorable binding profiles and specific interactions within the active sites of enzymes. researchgate.net For example, the docking of this compound, undecyl ester with VEGFR-2 showed interactions with key amino acid residues like Asp1044. researchgate.net

The accuracy of docking algorithms like MolDock, which uses a heuristic search algorithm combined with a cavity prediction algorithm, has been shown to be high. acs.org Such tools are crucial for predicting the binding modes of flexible ligands to protein targets. acs.org

A study on Japanese knotweed leaf compounds compared the binding energies of this compound 2-hydroxyethyl ester and undecane (B72203) with four different proteases. dergipark.org.tr The results indicated that undecane had a more favorable (lower) binding energy, suggesting potentially better biological activity in the context of the studied targets. dergipark.org.tr

| Compound/Derivative | Target Protein/Receptor | Key Findings/Interactions |

| This compound, 2-pentadecyl ester | Alzheimer's, Estrogen Receptor, Ebola Virus Proteins | Explored binding interactions with these macromolecular targets. researchgate.net |

| This compound, undecyl ester | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Showed interaction with Asp1044 and other residues in the active site. researchgate.net |

| This compound 2-hydroxyethyl ester | 4GQQ, 2B17, 2FW3, and 1ZB6 proteases | Compared binding energies with other compounds to predict relative biological activity. dergipark.org.tr |

In Silico Pharmacological Studies (e.g., ADMET prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological profile. scielo.brcomputabio.com These computational methods help to filter and select drug candidates with more favorable properties, reducing the time and cost of experimental testing. computabio.com

Various platforms and tools, such as admetSAR and pkCSM, are available to predict a wide range of ADMET properties. researchgate.netscielo.br These predictions are based on a molecule's structure and can include parameters like intestinal absorption, blood-brain barrier penetration, metabolic pathways, and various toxicity endpoints. computabio.comgreenstonebio.com

For derivatives of this compound, ADMET prediction has been part of broader computational studies. For example, in the investigation of bioactive molecules from Raphia taedigera seed oil as potential anti-cancer agents, ADMET prediction was used to assess the safety profile of compounds, including a this compound ester. researchgate.net Similarly, a study on Artemisia absinthium root extract, which identified a this compound derivative, utilized in silico ADMET prediction to evaluate the pharmacological activities of its constituents. researchgate.net

The general process of in silico ADMET prediction involves using computational models, often based on Quantitative Structure-Activity Relationships (QSAR), to correlate a molecule's structural features with its ADMET properties. computabio.com

| ADMET Property | Prediction Focus | Relevance |

| Absorption | Intestinal absorption, Caco-2 cell permeability, skin permeability. scielo.br | Predicts how well a compound is absorbed into the body. |

| Distribution | Blood-brain barrier penetration, plasma protein binding. computabio.com | Assesses how a compound is distributed throughout the body. |

| Metabolism | Identification of metabolic pathways and sites of metabolism. computabio.com | Helps to understand how the body processes the compound. |

| Excretion | Prediction of excretion routes. computabio.com | Determines how the compound is eliminated from the body. |

| Toxicity | Various toxicity endpoints (e.g., carcinogenicity, mutagenicity). | Evaluates the potential for adverse effects. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org This approach is valuable for predicting the physicochemical and biological properties of new compounds and for designing molecules with enhanced activity. frontiersin.org